(E)-1-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine
Description
The compound “nicotinaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone” is a complex organic molecule. It contains a nicotinaldehyde group, which is a derivative of pyridine, and a phenyl group attached to a triazatricyclo decane ring via a methylene bridge. The hydrazone group indicates the presence of a nitrogen-nitrogen double bond, which is typically formed by the reaction of a hydrazine with a carbonyl compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The triazatricyclo decane ring would likely impart a degree of rigidity to the molecule, while the phenyl and nicotinaldehyde groups could potentially participate in various interactions depending on the specific environment .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. The hydrazone group could potentially be reduced to form a hydrazine, or it could participate in condensation reactions with other carbonyl compounds. The phenyl and nicotinaldehyde groups could also potentially undergo various reactions typical of aromatic compounds and aldehydes, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic phenyl group and the polar hydrazone group could potentially result in a compound with moderate polarity. The cyclic structure could also influence the compound’s boiling and melting points .Future Directions
The potential applications and future directions for this compound would likely depend on its specific physical and chemical properties, as well as any biological activity it might possess. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry, among others .
Properties
IUPAC Name |
(E)-1-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-2-6-18(7-3-1)19(23-22-10-17-5-4-8-21-9-17)20-11-24-14-25(12-20)16-26(13-20)15-24/h1-10H,11-16H2/b22-10+,23-19- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXHQSNZFPEMSL-QOXGVJFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)C(=NN=CC4=CN=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2(CN3CN1CN(C2)C3)/C(=N\N=C\C4=CN=CC=C4)/C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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